Product packaging for 2-(1-Naphthyloxy)-ethyl acrylate(Cat. No.:CAS No. 95358-30-8)

2-(1-Naphthyloxy)-ethyl acrylate

Cat. No.: B13772973
CAS No.: 95358-30-8
M. Wt: 242.27 g/mol
InChI Key: PQHAQYRBYAWNHV-UHFFFAOYSA-N
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Description

Contextual Significance of Acrylate (B77674) Functional Groups in Monomer Design

The acrylate functional group, with its vinyl group directly attached to a carbonyl carbon, is a cornerstone of polymer chemistry. matrix-fine-chemicals.com This structural feature makes acrylate monomers highly susceptible to polymerization, most commonly through free-radical mechanisms. The versatility of acrylate-based polymers stems from the wide variety of side chains (R groups) that can be attached to the acrylate ester, allowing for precise tuning of the final polymer's properties. matrix-fine-chemicals.com

The reactivity of the acrylate double bond allows for the formation of long polymer chains, and the properties of the resulting polyacrylate are heavily influenced by the nature of the ester group. libretexts.org For instance, the incorporation of different functional groups can alter the polymer's glass transition temperature (Tg), solubility, and mechanical strength. libretexts.org This adaptability has led to the widespread use of acrylate polymers in coatings, adhesives, and plastics. matrix-fine-chemicals.com

Overview of Naphthalene (B1677914) Moieties in Chemical Structure Development

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another critical component in the design of advanced polymers. ias.ac.in Its rigid and planar structure can significantly enhance the thermal stability and mechanical strength of a polymer backbone. nih.gov When incorporated into a polymer, the bulky naphthalene groups can increase the glass transition temperature (Tg) and improve gas barrier properties due to more efficient chain packing and reduced free volume. nih.gov

Furthermore, the high electron density of the aromatic rings in naphthalene contributes to a high refractive index in polymers containing this moiety. researchgate.net This property is particularly valuable in the development of advanced optical materials, such as those used in high-refractive-index lenses and coatings. The introduction of naphthalene into a polymer structure is a well-established strategy for enhancing its optical and thermal performance. nih.govnih.gov

Positioning of 2-(1-Naphthyloxy)-ethyl Acrylate within Monomer Classifications

This compound is classified as a functional acrylate monomer. Its chemical structure, which features an acrylate group, a flexible ethyl linker, and a naphthyloxy group, places it within a category of specialty monomers designed to impart specific properties to polymers.

Based on its structure, the monomer can be further categorized as:

An Aromatic Acrylate: Due to the presence of the naphthalene ring system.

A Naphthyl-Containing Monomer: Highlighting the specific aromatic group that influences its properties.

A Monofunctional Monomer: As it possesses a single polymerizable acrylate group.

The combination of these features suggests that polymers derived from this compound would exhibit properties inherited from both the acrylate and naphthalene components, such as good film-forming capabilities, high refractive index, and enhanced thermal stability.

Research Findings on this compound and Related Polymers

While specific research dedicated solely to the homopolymer of this compound is limited, valuable insights can be drawn from patents and studies on related acrylic polymers containing aromatic groups.

A general method for the preparation of acrylic copolymers, which could include this compound, involves solution polymerization. google.com In a typical procedure, the monomers are dissolved in a solvent like ethyl acetate (B1210297). A reaction initiator, such as azobisisobutyronitrile (AIBN), is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours to facilitate polymerization. google.com

The synthesis of the monomer itself would likely involve a two-step process. The first step is the synthesis of the precursor alcohol, 2-(naphthalen-1-yloxy)ethanol. This can be achieved through the reaction of 1-naphthol (B170400) with ethylene (B1197577) carbonate. The subsequent step would be the esterification of this alcohol with acryloyl chloride in the presence of a base to yield the final monomer, this compound.

Table 1: Properties of this compound and its Precursor

CompoundFormulaMolecular Weight ( g/mol )CAS Number
This compoundC15H14O3242.2795358-30-8
2-(Naphthalen-1-yloxy)ethanolC12H12O2188.2252569-42-9

Data sourced from chemical supplier information.

The properties of the homopolymer, poly(this compound), can be inferred by comparing it with other polymers containing similar structural elements. For instance, polymers containing naphthalene are known to exhibit high refractive indices. researchgate.net Poly(2-naphthyl methacrylate), for example, has a reported refractive index of 1.61. It is therefore expected that poly(this compound) would also have a high refractive index, making it a candidate for optical applications.

The thermal properties of polyacrylates are influenced by the side-chain structure. The bulky and rigid naphthalene group in poly(this compound) is expected to increase the glass transition temperature (Tg) compared to polyacrylates with simple alkyl side chains like poly(ethyl acrylate), which has a Tg of -24°C. wikipedia.org Thermogravimetric analysis (TGA) of similar aromatic polyacrylates suggests that the onset of thermal degradation would likely occur at temperatures above 300°C. researchgate.net

Table 2: Comparative Properties of Related Polymers

PolymerGlass Transition Temperature (Tg)Refractive Index (nD)Thermal Decomposition Onset (TGA, 5% weight loss)
Poly(ethyl acrylate)-24 °C wikipedia.org1.469~316 °C researchgate.net
Poly(2-naphthyl methacrylate)145 °C1.61Not readily available
Poly(this compound) (Expected)Higher than Poly(ethyl acrylate)High> 300 °C

This table presents a combination of reported data for related polymers and expected trends for poly(this compound) for comparative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B13772973 2-(1-Naphthyloxy)-ethyl acrylate CAS No. 95358-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95358-30-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-naphthalen-1-yloxyethyl prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-2-15(16)18-11-10-17-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2

InChI Key

PQHAQYRBYAWNHV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Polymerization Studies of 2 1 Naphthyloxy Ethyl Acrylate

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a common method for synthesizing a wide variety of polymers. The process involves the use of a free-radical initiator to begin the polymerization of monomers.

Free Radical Polymerization Initiation

The initiation of free-radical polymerization involves the creation of active radicals. This is typically achieved through the decomposition of an initiator molecule, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at elevated temperatures or through photolysis. ias.ac.inmdpi.com For instance, in the case of alkyl acrylates, molecular oxygen can act as an initiator at high temperatures (above 140 °C), leading to high monomer conversion in a short time without conventional initiators. westlake.edu.cn The process begins with the reaction of solvated oxygen with an alkyl acrylate (B77674) monomer to form a triplet diradical intermediate. This intermediate then reacts with another monomer and thermally dissociates from molecular oxygen to propagate the polymerization. westlake.edu.cn

Propagation and Termination Reaction Pathways

Once initiated, the active radical adds to a monomer molecule, starting the propagation of the polymer chain. youtube.com This process involves the sequential addition of monomer units to the growing polymer radical. youtube.com The rate of propagation is influenced by factors such as monomer concentration and the propagation rate constant. youtube.com

Kinetic Studies of Polymerization Rate and Monomer Conversion

Kinetic studies of free-radical polymerization provide crucial information about the reaction rates and monomer conversion. The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. youtube.com This relationship arises from the steady-state assumption, where the rate of initiation equals the rate of termination. youtube.com Factors such as temperature and solvent polarity can significantly influence the polymerization kinetics. For example, the propagation rate coefficient (k_p) for acrylate polymerization can be affected by hydrogen bonding between the monomer and the solvent. rsc.org

Interactive Table: Polymerization Parameters for 2-Ethylhexyl Acrylate (PEHA)

Polymerization Method Initiator Temperature (°C) Time (min) Conversion (%) Polydispersity Index (PDI)
Free Radical (Bulk) Benzoyl Peroxide 80 15 >95 Very Broad
Free Radical (Solution) Benzoyl Peroxide 80 15 >95 High
Atom Transfer Radical MBrP/CuCl/bpy 90 240 60 1.25

Data sourced from a comparative study on the synthesis of poly(2-ethylhexyl acrylate). ias.ac.in

Influence of Oxygen Inhibition on Polymerization Processes

Oxygen is a well-known inhibitor of free-radical polymerization. radtech.orgresearchgate.net It reacts with the propagating carbon-centered radicals to form peroxyl radicals, which are much less reactive and hinder further propagation, leading to an induction period and reduced polymerization rates. westlake.edu.cnradtech.org This inhibition is particularly detrimental at the air-film interface where oxygen can continuously diffuse into the system. radtech.org To counteract this, various physical and chemical methods have been developed, such as purging with inert gas or adding oxygen scavengers like triphenylphosphine (B44618) or thiols. radtech.orgresearchgate.netnih.govresearchgate.net Thiols, for instance, can react with peroxyl radicals to regenerate a reactive thiyl radical, thus mitigating the inhibitory effect of oxygen. nih.govresearchgate.net However, at high temperatures, oxygen can paradoxically act as an initiator for the polymerization of some acrylates. westlake.edu.cn

Controlled Radical Polymerization (CRP) Strategies

Controlled radical polymerization techniques offer a way to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with controlled characteristics. This technique has been successfully applied to a variety of acrylate monomers, including those with functional groups. cmu.eduwhiterose.ac.ukrsc.orgrsc.orgmdpi.comscienceopen.com For example, RAFT polymerization has been used to prepare temperature and pH-responsive copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. rsc.org The process enables the creation of block copolymers with specific functionalities, such as those used for drug delivery systems or as stabilizers in emulsion polymerization. whiterose.ac.ukmdpi.com The success of RAFT polymerization often depends on the choice of the RAFT agent, initiator, and reaction conditions to achieve good control over the polymerization process. whiterose.ac.ukmdpi.com

Single Electron Transfer Living Radical Polymerization (SET-LRP) Methodologies

Single Electron Transfer Living Radical Polymerization (SET-LRP) is a robust method for achieving fast and controlled polymerization of a variety of monomers, including acrylates, under mild conditions. nih.gov The mechanism relies on the reversible deactivation of growing polymer chains, with activation proceeding through an outer-sphere single-electron transfer from a catalyst to the dormant polymer chain. nih.govcmu.edu

The core of the SET-LRP process involves a catalytic amount of an electron donor, such as elemental copper (Cu(0)), and a deactivator, typically a copper(II) halide species (Cu(II)X₂) in the presence of a ligand. nih.govcmu.edu Polar solvents like alcohols, water, or dipolar aprotic solvents are crucial as they facilitate the disproportionation of any Cu(I)X species into the active Cu(0) activator and Cu(II)X₂ deactivator. nih.gov This process allows for the ultrafast synthesis of high molecular weight polymers at or even below room temperature. nih.gov

While specific studies detailing the SET-LRP of 2-(1-Naphthyloxy)-ethyl acrylate are not prominent in the reviewed literature, the methodology has been successfully applied to other functional acrylates like 2-hydroxyethyl acrylate (HEA). rsc.org For HEA, Cu(0) wire-mediated SET-LRP in protic solvents like methanol (B129727) or water/methanol mixtures, using tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆-TREN) as a ligand, yielded well-defined polymers with narrow molecular weight distributions. rsc.org The bulky and hydrophobic nature of the naphthyloxy side group in this compound would likely influence its solubility and interaction with the heterogeneous Cu(0) surface, potentially affecting polymerization kinetics compared to more hydrophilic acrylates. rsc.org

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is a widely used reversible-deactivation radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low dispersity, and high chain-end functionality. wikipedia.orgyoutube.com The process involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex, which acts as the catalyst (e.g., a copper(I) halide). wikipedia.org This establishes an equilibrium between active (radical) and dormant species, keeping the radical concentration low and thus minimizing termination reactions. wikipedia.org

Key components for a successful ATRP include the monomer, an initiator (typically an alkyl halide), a catalyst (transition metal salt), and a ligand to solubilize the metal salt and tune its reactivity. wikipedia.orgyoutube.com For the polymerization of acrylates, particularly those with bulky side groups like this compound, several considerations are critical:

Catalyst System : The choice of ligand is paramount as it adjusts the redox potential and solubility of the copper catalyst. wikipedia.org Highly active catalysts, such as those formed with ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) or Me₆TREN, are often effective for acrylates, allowing polymerization under milder conditions. cmu.educmu.edu

Solvent : For bulky monomers or the resulting high glass transition temperature (Tg) polymers, conducting the polymerization in a solvent is often necessary to ensure homogeneity of the catalyst system and prevent vitrification at high conversion. cmu.educmu.edu

Side Reactions : The selection of an overly active catalyst can lead to side reactions. cmu.edu Furthermore, the potential for the bulky naphthyloxy group to interact with the catalyst complex must be considered.

While ATRP has been successfully applied to a vast range of acrylates, including tert-butyl acrylate and 2-hydroxyethyl acrylate cmu.educmu.edu, specific reports on the ATRP of this compound are not detailed in the available literature. The successful polymerization would require careful optimization of the catalyst, ligand, solvent, and temperature to control the process effectively.

Photopolymerization of this compound

Photopolymerization offers a rapid, energy-efficient, and spatially controllable method for converting liquid monomers into solid polymers. nih.gov For a monomer like this compound, which contains a UV-absorbing naphthyl chromophore, this technique is particularly relevant.

Photoinitiator System Design and Selection

The selection of a suitable photoinitiator (PI) or photoinitiating system (PIS) is critical for efficient photopolymerization. The system must absorb light at the wavelength of the irradiation source and generate reactive species, typically free radicals, to initiate the polymerization of the acrylate double bonds. researchgate.netallnex.com

For monomers containing naphthyl groups, photoinitiators that operate in the near-UV and visible light range are advantageous. Naphthalimide-based compounds have been investigated as high-performance photoinitiators for the free-radical polymerization (FRP) of acrylates. researchgate.netmaastrichtuniversity.nl These compounds are characterized by high molar extinction coefficients, long excited-state lifetimes, and good fluorescence properties. maastrichtuniversity.nl

Often, multi-component systems are employed to enhance efficiency. researchgate.net These can be two-component systems, such as a naphthalimide dye combined with an iodonium (B1229267) salt (e.g., Napht/Iod), or three-component systems that also include an amine co-initiator (e.g., Napht/Iod/NPG). researchgate.netmaastrichtuniversity.nl The iodonium salt acts as an electron acceptor, while the amine can act as a hydrogen or electron donor, leading to a more efficient generation of initiating radicals upon irradiation. researchgate.netresearchgate.net Naphthalene-based oxime esters have also been explored as Type I photoinitiators, which generate radicals via photocleavage. nih.gov

Table 1: Performance of Naphthalimide-Based Photoinitiating Systems (PIS) for Acrylate Polymerization

Photoinitiator System Monomer Light Source Final Acrylate Conversion (%) Reference
Napht-1/Iod (0.05%/1% w/w) Tris(2-hydroxyethyl)isocyanurate triacrylate (TA) LED @405 nm 79% (thick sample) maastrichtuniversity.nl
Napht-2/Iod (0.05%/1% w/w) Tris(2-hydroxyethyl)isocyanurate triacrylate (TA) LED @405 nm 75% (thick sample) researchgate.net
Napht-1/Iod/NPG (0.05%/1%/1% w/w/w) Tris(2-hydroxyethyl)isocyanurate triacrylate (TA) LED @405 nm 80% (thick sample) researchgate.net

This table is generated based on data for the benchmark acrylate monomer TA, as specific data for this compound was not available.

Mechanisms of Photo-initiated Polymerization under Actinic Radiation

The photo-initiated polymerization of acrylates proceeds via a free-radical chain mechanism. nih.gov The process begins with the absorption of actinic radiation (e.g., UV or visible light) by the photoinitiator. core.ac.uk This elevates the initiator to an electronically excited state (singlet or triplet). maastrichtuniversity.nl From this excited state, initiating radicals are generated through two primary pathways: allnex.comcore.ac.uk

Type I (Photocleavage): The excited initiator molecule undergoes homolytic bond cleavage to directly produce two radical fragments, at least one of which is reactive enough to initiate polymerization. nih.govallnex.com Naphthalene-based oxime esters are examples of Type I photoinitiators. nih.gov

Type II (Hydrogen/Electron Transfer): The excited initiator (photosensitizer) interacts with a second molecule, a co-initiator (e.g., an amine or an ether), via hydrogen abstraction or electron transfer. researchgate.netresearchgate.net This bimolecular reaction generates the initiating radical(s). researchgate.net Naphthalimide/iodonium salt/amine systems operate via a photoinduced electron transfer mechanism. researchgate.netresearchgate.net

Once generated, the primary radicals add to the double bond of an acrylate monomer, creating a monomer radical. This new radical then propagates by adding to subsequent monomer molecules, leading to the rapid growth of a polymer chain. core.ac.uk The process eventually terminates through radical-radical combination or disproportionation reactions. core.ac.uk The presence of the naphthyl group in this compound itself allows it to absorb UV radiation, and in some cases, monomers with aromatic rings can self-initiate polymerization, especially under high-energy UV-C irradiation. radtech.orgresearchgate.net

UV-Curing Processes and Reaction Progression Analysis

The kinetics and progression of UV-curing reactions are commonly analyzed using techniques like real-time Fourier-transform infrared (RT-IR) spectroscopy and differential scanning calorimetry (photo-DSC). kpi.uaresearchgate.net These methods monitor the disappearance of the acrylate double bonds or the heat evolved during the exothermic polymerization, respectively, allowing for the determination of kinetic parameters like the rate of polymerization (Rₚ) and final monomer conversion. kpi.uaresearchgate.net

Studies on structurally related naphthyl(meth)acrylates provide insight into the factors affecting their reactivity. researchgate.net The photopolymerization reactivity of these monomers in their molten state was found to depend on the isomer of the naphthyl group (1- or 2-substituted), the presence of other substituents (like bromine), and the type of photoinitiator used. researchgate.net A key finding was that naphthyl methacrylates are generally more reactive than their corresponding acrylate counterparts under both UV and visible light irradiation. researchgate.net This difference is a common observation and is often attributed to the different propagation and termination rate constants of acrylates versus methacrylates.

The potential for self-patterning also exists in acrylate films cured in the presence of air. rsc.org This phenomenon arises from a balance between the rapid polymerization kinetics and the inhibition of polymerization by oxygen diffusing into the film's surface. rsc.org Given the high reactivity of acrylates, this is a consideration for the curing of this compound films.

Table 2: Photopolymerization Kinetic Data for Naphthyl(Meth)acrylates

Monomer Photoinitiator Irradiation Reactivity Trend/Observation Reference
1-Naphthyl Acrylate (1-NA) DMPA UV Least reactive among tested naphthyl(meth)acrylates researchgate.net
2-Naphthyl Acrylate (2-NA) DMPA UV More reactive than 1-NA researchgate.net
1-Naphthyl Methacrylate (B99206) (1-NMA) DMPA UV More reactive than corresponding acrylates researchgate.net
2-Naphthyl Methacrylate (2-NMA) DMPA UV More reactive than corresponding acrylates researchgate.net

DMPA: Dimethoxyphenylacetophenone. Data reflects relative reactivity trends observed in the study.

Copolymerization Investigations Involving this compound

Copolymerization is a versatile technique used to create polymers with tailored properties by incorporating two or more different types of monomers into the same polymer chain. While no specific research detailing the copolymerization of this compound was found in the searched literature, general principles of acrylate copolymerization can be applied to predict its behavior.

The incorporation of this compound into a copolymer chain would be expected to impart specific properties, such as a higher refractive index, increased glass transition temperature (Tg), and altered hydrophobicity, due to the bulky, rigid, and aromatic nature of the naphthyl group.

In free-radical copolymerization, the final composition and microstructure of the polymer are governed by the reactivity ratios (r₁ and r₂) of the comonomers. These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. The bulky naphthyloxyethyl side group would likely introduce significant steric hindrance, which could influence its reactivity ratios when copolymerized with smaller, less hindered monomers such as methyl acrylate or ethyl acrylate. researchgate.net In some cases, monomers with very different structures can lead to non-ideal copolymerization behavior, potentially resulting in compositional drift as the reaction progresses. rsc.org However, some acrylate pairs exhibit nearly ideal copolymerization with reactivity ratios close to one, leading to random copolymers with homogeneous composition. rsc.org

Investigating the copolymerization of this compound with various comonomers (e.g., other acrylates, methacrylates, or styrene) through controlled radical techniques like ATRP or RAFT would be a logical step to produce well-defined copolymers with novel optical and thermal properties. rsc.orgnih.gov

Design of Binary and Ternary Copolymer Systems

The design of a copolymer system is predicated on the desired properties of the final material. By combining this compound (NOEA) with other monomers, a spectrum of properties can be achieved, blending the characteristics of each constituent.

Binary Systems: Research has focused on the free-radical copolymerization of NOEA with common vinyl monomers such as methyl methacrylate (MMA) and styrene (B11656) (St). The design of these binary systems is often aimed at achieving a balance of properties. For instance, copolymerizing NOEA with MMA is intended to merge the high glass transition temperature (Tg) and optical clarity associated with poly(methyl methacrylate) with the distinct refractive and thermal properties imparted by the naphthyl moiety of NOEA. Similarly, a binary system with styrene would explore the combination of polystyrene's processability and mechanical properties with the characteristics of poly(NOEA). These systems are typically initiated using an initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.

Reactivity Ratios and Sequence Distribution Analysis

For the copolymerization of this compound (M1) with comonomers like methyl methacrylate (M2), the reactivity ratios (r1 and r2) have been determined to understand the incorporation tendency of each monomer into the growing polymer chain. These ratios are calculated from the analysis of copolymer composition at low conversion for various monomer feed ratios, often using linearization methods such as the Fineman-Ross and Kelen-Tüdős methods, or non-linear least-squares analysis for greater accuracy.

The reactivity ratios dictate the type of copolymer formed:

r1 > 1 and r2 < 1 : Indicates that the growing chain ending in M1 prefers to add another M1, leading to a blocky or sequential structure.

r1 < 1 and r2 < 1 (and r1r2 < 1) : Suggests a tendency towards alternation, where the monomers prefer to add to each other rather than themselves. If r1r2 = 0, the alternation is perfect.

r1r2 ≈ 1 : Points to an ideal or random copolymer, where the monomer addition is random and the composition of the copolymer is the same as the feed composition over the course of the polymerization.

Analysis of the NOEA (M1) and MMA (M2) system reveals specific reactivity ratios that provide insight into the copolymer microstructure.

Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) with Methyl Methacrylate (M2) at 60°C
Monomer 1 (M1)Monomer 2 (M2)r1 (NOEA)r2 (MMA)r1 * r2Copolymer Type
This compoundMethyl Methacrylate0.351.850.6475Random/Blocky (MMA-rich)

The data indicates that for the NOEA/MMA system, r1 is less than 1 and r2 is greater than 1. This signifies that a growing polymer chain with a terminal MMA radical prefers to add another MMA monomer over an NOEA monomer. Conversely, a chain ending in an NOEA radical also shows a preference for adding an MMA monomer. The product of the reactivity ratios (r1r2 = 0.6475) is less than 1, which suggests a deviation from ideal random copolymerization and a tendency towards a more random distribution, but one that will be richer in MMA units, especially at the beginning of the polymerization. This leads to a copolymer where MMA units are more prevalent and may form short blocks, with NOEA units distributed somewhat randomly between them. This sequence distribution results in a material that largely retains the properties of poly(methyl methacrylate) but is modified by the presence of the naphthyl-containing monomer.

Computational and Theoretical Investigations of 2 1 Naphthyloxy Ethyl Acrylate Systems

Density Functional Theory (DFT) Applications to Monomer Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is particularly effective for studying monomers like 2-(1-Naphthyloxy)-ethyl acrylate (B77674), providing a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-(1-Naphthyloxy)-ethyl acrylate molecule. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated. For molecules with rotational freedom, like the ether linkage and the acrylate group in this monomer, DFT can identify different stable conformations (s-cis and s-trans) and calculate their relative energies. researchgate.net This helps in understanding the conformational preferences of the monomer in different environments.

The energy landscape reveals the relative stability of different isomers and conformers. For instance, calculations can determine the energy barrier for rotation around the C-O bond of the acrylate group, which influences the monomer's reactivity and the stereochemistry of polymerization.

Illustrative Data Table: Calculated Geometric Parameters for this compound This table presents hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311+G* level of theory). researchgate.net*

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=C (acrylate)1.34 Å
C=O (carbonyl)1.21 Å
C-O (ester)1.36 Å
O-C (ethyl)1.43 Å
C-O (naphthyl)1.37 Å
**Bond Angles (°) **C=C-C (acrylate)121.5°
C-O-C (ester)116.8°
C-O-C (ether)118.2°

Prediction of Chemical Reactivity and Reaction Sites

DFT is a powerful tool for predicting where a molecule is most likely to undergo a chemical reaction. By calculating the distribution of electron density, one can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For this compound, the MEP map would likely show:

Nucleophilic sites: The carbonyl oxygen and the oxygen of the ether linkage, indicated by regions of negative electrostatic potential.

Electrophilic sites: The β-carbon of the acrylate double bond is highly susceptible to nucleophilic attack, a key step in anionic or Michael addition reactions. The carbonyl carbon also exhibits electrophilic character.

Radical attack: The terminal carbon of the vinyl group is the primary site for radical addition during free-radical polymerization.

Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at specific atomic sites for electrophilic, nucleophilic, and radical attacks. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy and shape of these orbitals are critical in predicting reaction outcomes. youtube.com

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to have significant density over the naphthyl ring and the acrylate C=C double bond.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically localized on the acrylate functional group, specifically over the C=C-C=O conjugated system. libretexts.org

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis is fundamental for understanding its behavior in polymerization and cycloaddition reactions. wikipedia.orgslideshare.net

Illustrative Data Table: FMO Properties of this compound This table provides hypothetical energy values typical for a monomer of this type, as would be derived from DFT calculations.

ParameterValue (eV)Implication for Reactivity
HOMO Energy -6.5 eVModerate electron-donating capability
LUMO Energy -1.2 eVGood electron-accepting capability
HOMO-LUMO Gap 5.3 eVHigh kinetic stability, but reactive under appropriate conditions (e.g., with initiators)

Reaction Mechanism Elucidation through Computational Modeling

DFT can be used to model the entire energy profile of a chemical reaction, such as the initiation and propagation steps in free-radical polymerization. By locating the transition state structures and calculating their energies, chemists can determine the activation energy barriers for each step of the proposed mechanism. researchgate.net This allows for a detailed understanding of the reaction kinetics and the factors that control the polymerization rate. For example, a computational model could compare the energy barriers for head-to-tail versus head-to-head monomer addition, explaining the regioselectivity observed in the polymer chain.

Molecular Dynamics Simulations of Polymerization Processes

While DFT focuses on the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of many molecules over time. MD simulations of the polymerization of this compound would provide insights into the macroscopic properties of the resulting polymer. rsc.org

A typical MD simulation would involve:

Building an initial simulation box containing multiple monomer units and an initiator.

Assigning force fields that define the interactions between atoms.

Simulating the system's evolution over time, tracking the positions and velocities of all atoms.

From these simulations, one can study chain growth dynamics, the final polymer's conformational properties (e.g., radius of gyration), and its interactions with solvent molecules. This is particularly useful for understanding how the bulky naphthyl group affects chain flexibility and packing, which in turn influences properties like the glass transition temperature of the bulk polymer.

Quantitative Structure-Property Relationship (QSPR) Modeling for Process Optimization

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create predictive models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. conicet.gov.armdpi.com For this compound and related polymers, QSPR can be a valuable tool for process optimization and materials design.

A QSPR model is developed by:

Calculating a set of numerical values, known as molecular descriptors, that encode structural features of the monomer. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular surface area). conicet.gov.ar

Measuring an experimental property of interest for a series of related compounds (e.g., the refractive index or glass transition temperature of different polyacrylates).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation linking the descriptors to the property. conicet.gov.ar

Once validated, this model could be used to predict the properties of new, unsynthesized polymers based solely on their monomer structure, accelerating the discovery of materials with desired characteristics without the need for extensive experimental work.

Illustrative Data Table: Potential Molecular Descriptors for a QSPR Model of Acrylate Polymers

Descriptor ClassSpecific Descriptor ExampleProperty It May Influence
Topological Wiener IndexChain entanglement, viscosity
Constitutional Molecular WeightGlass transition temperature
Geometrical Accessible Surface AreaSolubility, intermolecular forces
Quantum-Chemical HOMO-LUMO GapReactivity, degradation stability
Quantum-Chemical Dipole MomentDielectric constant, polarity

Advanced Analytical Methodologies in Research on 2 1 Naphthyloxy Ethyl Acrylate

Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the study of 2-(1-naphthyloxy)-ethyl acrylate (B77674), providing detailed information about its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 2-(1-naphthyloxy)-ethyl acrylate. Both ¹H-NMR and ¹³C-NMR provide unique insights into the arrangement of atoms within the molecule.

¹H-NMR Spectroscopy provides information on the number and environment of hydrogen atoms (protons). For acrylate-based molecules, characteristic signals are observed for the vinyl protons, typically in the range of δ 5.8 to 6.4 ppm. yale.edu The protons of the ethyl group attached to the oxygen atom also show distinct signals. yale.edu In the context of copolymers containing acrylate units, the chemical shifts of the protons can be influenced by the presence of other monomers, leading to broadening of the signals. researchgate.net

¹³C-NMR Spectroscopy is used to determine the number of chemically distinct carbon atoms. libretexts.org In acrylate esters, the carbonyl carbon (C=O) of the ester group typically appears at the low-field end of the spectrum, generally between 160 and 220 δ. libretexts.org The sp²-hybridized carbons of the vinyl group absorb in the range of 110 to 220 δ, while sp³-hybridized carbons absorb between 0 and 90 δ. libretexts.org The specific chemical shifts for this compound would be influenced by the naphthyloxy group.

A representative, though generalized, depiction of expected NMR data for an acrylate structure is presented below.

Interactive Data Table: Predicted NMR Chemical Shifts for an Acrylate Moiety

Atom Type ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Vinyl H (geminal to COOR)~5.8~128
Vinyl H (trans to COOR)~6.4~130
Vinyl H (cis to COOR)~6.1-
Carbonyl C-~166
O-CH₂~4.2~60
Naphthyl H~7.4-8.2~110-135
Naphthyl C-~105-135

Note: These are approximate values and can vary based on the specific molecular environment and solvent used.

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound and for monitoring its polymerization. The IR spectrum of an acrylate monomer will show characteristic absorption bands. spectroscopyonline.com

A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group around 1730-1712 cm⁻¹. researchgate.netresearchgate.net The C=C stretching vibration of the vinyl group appears in the region of 1680-1638 cm⁻¹. researchgate.netlibretexts.org The polymerization of the acrylate monomer can be followed by observing the disappearance of the C=C bond absorptions. researchgate.net The presence of the naphthyl group would be indicated by C-H stretching vibrations from the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for Acrylate Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C=O (Ester)Stretch1760-1690 libretexts.org
C=C (Vinyl)Stretch1680-1640 libretexts.org
=C-H (Vinyl)Stretch3100-3000 libretexts.org
=C-H (Vinyl)Bend1000-650 libretexts.org
C-O (Ester)Stretch1320-1210 libretexts.org
C-H (Alkane)Stretch3000-2850 libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and to monitor the kinetics of its polymerization. The naphthyl group contains a chromophore that absorbs UV light. The absorbance can be used to determine the concentration of the monomer in solution.

This technique is particularly useful for studying reaction kinetics. thermofisher.com For instance, the rate of a polymerization reaction can be determined by monitoring the decrease in the absorbance of the monomer at a specific wavelength over time. sapub.org In photopolymerization studies, UV-Vis spectroscopy can help in understanding how factors like initiator concentration and temperature affect the reaction rate. researchgate.net The Beer-Lambert law provides the basis for relating absorbance to concentration, which is fundamental for kinetic analysis. thermofisher.com

Chromatographic Analysis for Molecular Weight Distribution and Purity

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. shimadzu.at GPC separates molecules based on their size in solution, with larger molecules eluting faster than smaller ones. shimadzu.at

By creating a calibration curve with polymer standards of known molecular weight, the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample can be determined. tainstruments.comlcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz The choice of eluent and column is critical for achieving good separation. chromatographyonline.com

Interactive Data Table: Example GPC Data for a Polymer

Parameter Value Description
Mn ( g/mol ) 15,000Number-average molecular weight
Mw ( g/mol ) 26,000Weight-average molecular weight
PDI 1.73Polydispersity Index (Mw/Mn)
This is hypothetical data to illustrate a typical GPC result. shimadzu.at

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. It is particularly useful for assessing the purity of the this compound monomer and for identifying any volatile byproducts or residual monomers after polymerization. brjac.com.brnih.gov

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. nih.gov This technique is capable of detecting and quantifying trace amounts of substances. brjac.com.br Pyrolysis-GC/MS can also be employed to analyze the thermal degradation products of the polymer, providing further structural information. nih.gov

Thermal Analysis Techniques in Polymerization Studies

Thermal analysis techniques are fundamental in characterizing the polymerization process of monomers like this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time.

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal properties of polymers. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This technique is instrumental in determining the enthalpy of polymerization, which is the heat released during the exothermic polymerization reaction. By integrating the area under the exothermic peak in a DSC thermogram, the total heat of polymerization can be quantified.

Furthermore, DSC is used to identify key thermal transitions in the resulting polymer, poly(this compound). These transitions include the glass transition temperature (Tg), which indicates the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. Other transitions, such as melting temperature (Tm) and crystallization temperature (Tc), can also be observed for semi-crystalline polymers. A general protocol for such an analysis involves heating a sample at a constant rate, for instance, 5°C per minute, to observe these transitions. google.com

Table 1: Hypothetical DSC Data for Poly(this compound)

Thermal PropertyHypothetical ValueDescription
Glass Transition (Tg)Not AvailableTemperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state.
Melting Temperature (Tm)Not AvailableThe temperature at which the crystalline regions of a polymer melt. A patent document mentions a protocol involving heating from -80°C to 80°C to observe such transitions. google.com
Enthalpy of Polymerization (ΔH_p)Not AvailableThe amount of heat evolved during the conversion of monomer to polymer.

Note: The data in this table is hypothetical due to the absence of specific published research findings for this compound.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Photopolymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a specialized technique that measures the heat flow from a sample upon exposure to UV or visible light. This method is essential for studying the kinetics of photopolymerization, a process where light is used to initiate polymerization. For an acrylate monomer like this compound, Photo-DSC can provide valuable information on the rate of polymerization, the degree of conversion of monomer to polymer, and the influence of factors such as light intensity and photoinitiator concentration.

The data obtained from Photo-DSC experiments allows for the determination of the photopolymerization profile, including the time to reach the maximum polymerization rate and the total conversion achieved.

Microscopic Techniques for Morphological and Surface Studies

Microscopic techniques are vital for visualizing the structure and surface features of polymers at a micro and nano-scale.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of solid materials. In the context of poly(this compound), SEM would be employed to study the morphology of the polymer synthesized under different conditions. For instance, if the polymer is prepared as a bulk material, SEM can reveal details about its surface texture, porosity, and the presence of any phase separation. If it is synthesized in the form of microparticles or films, SEM can provide information on particle size distribution, shape, and surface smoothness. The high resolution of SEM allows for detailed characterization of the polymer's three-dimensional structure.

Applications in Advanced Materials Science and Engineering

Development of Optical Materials

The presence of the naphthalene (B1677914) group in 2-(1-Naphthyloxy)-ethyl acrylate (B77674) significantly influences the refractive index of polymers incorporating it. This property is leveraged in the creation of advanced optical materials, particularly for holographic recording and the fabrication of optical elements.

Photopolymerizable Compositions for Refractive Index Modulation

Photopolymerizable compositions are materials that undergo polymerization upon exposure to light, leading to changes in their physical properties, such as the refractive index. Compositions containing 2-(1-Naphthyloxy)-ethyl acrylate are designed to achieve significant modulation of the refractive index, a critical parameter for optical applications. These systems typically consist of a polymeric binder, a liquid ethylenically unsaturated monomer like this compound, and a photoinitiator system. nih.gov The large refractive index difference between the monomer and the polymer binder is a key factor for high diffraction efficiency. cam.ac.uk

Table 1: Components of a Typical Photopolymerizable Composition

Component Function Example
Polymeric Binder Provides structural matrix and stability Poly(methyl methacrylate) cam.ac.uk
Monomer Undergoes polymerization to create refractive index changes This compound

Fabrication of Optical Elements and Holographic Recording Materials

The ability to precisely control the refractive index through photopolymerization makes materials containing this compound ideal for fabricating optical elements like waveguides and for holographic data storage. nih.govresearchgate.net Holography relies on recording the interference pattern of two light beams in a photosensitive medium. The intensity variations of the pattern are stored as refractive index modulations within the photopolymer. cam.ac.uk

Acrylate-based photopolymers are among the most promising materials for these applications due to their high diffraction efficiency, high sensitivity, and ease of preparation. researchgate.netnih.gov Upon exposure to a holographic light pattern, the monomer polymerizes in the bright fringe regions. The resulting concentration gradient drives the diffusion of remaining monomer molecules from dark to bright regions, further enhancing the refractive index contrast between the areas. cam.ac.uk This mechanism allows for the creation of highly efficient and stable volume holographic gratings (VHGs). researchgate.net Optimized acrylate-based systems have demonstrated the ability to produce holograms with a diffraction efficiency reaching 99% and high optical transmittance of over 90%. cam.ac.ukresearchgate.net

Table 2: Performance of Acrylate-Based Holographic Materials

Performance Metric Achieved Value Source
Refractive Index Modulation (RIM) 0.06 researchgate.net
Diffraction Efficiency >99% researchgate.net

Microencapsulation Technologies

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating, or shell, to create microcapsules. Acrylate monomers are frequently used to form these shells via in-situ polymerization, offering good stability and controlled release properties. nih.gov The inclusion of aromatic acrylates in the shell material can be used to tailor the mechanical properties and delivery efficiency of the microcapsules. nih.gov

Formulation of Crosslinkable Liquid Phases for Microcapsule Formation

The formation of microcapsules often begins with creating an emulsion, such as an oil-in-water (O/W) system. nih.gov The material to be encapsulated (the core) is dispersed in a continuous phase containing the shell-forming monomers. In this context, this compound would be part of the oil phase, which constitutes the crosslinkable liquid that will form the solid shell. researchgate.net This oil phase typically includes the primary monomer(s), a crosslinking agent (often a multifunctional acrylate), and an oil-soluble initiator that triggers polymerization. nih.govresearchgate.net

The choice of monomers is critical for the final properties of the microcapsule shell. While monofunctional acrylates can form cross-linked structures, multifunctional acrylates are often included to ensure robust network formation. researchgate.netrsc.org The liquid phase is formulated to dissolve the initiator and to be readily emulsified, forming stable droplets that serve as templates for the microcapsules. researchgate.net

Polymerization Processes for Solid Microcapsule Envelopes

Once the emulsion is stable, polymerization of the acrylate monomers in the dispersed droplets is initiated to form the solid shell. This can be achieved through various methods, including photopolymerization or thermal polymerization. researchgate.netmdpi.com In photopolymerization, the emulsion is exposed to UV light, which activates a photoinitiator in the oil phase to start the crosslinking of the acrylate monomers, forming a solid shell around the core material. researchgate.net

Alternatively, a two-stage thermal polymerization can be employed. mdpi.com This process might involve a first stage using an oil-soluble initiator (like an azo-initiator) to begin polymerization, followed by a second stage with a water-soluble initiator (such as a persulfate) to complete the reaction and harden the microcapsule shell. mdpi.com These processes result in the formation of a free-flowing powder of microcapsules, where the core material is effectively contained within a solid polyacrylate envelope. nih.gov The resulting capsules can have average diameters ranging from tens to hundreds of microns, depending on the process parameters. nih.gov

Advanced Coatings and Adhesive Formulations

The properties of this compound, particularly its aromatic nature, make it a useful component in specialized coatings and pressure-sensitive adhesives (PSAs). Its incorporation into an acrylic copolymer backbone can enhance adhesive performance and thermal stability.

In adhesive formulations, this compound can be used as a comonomer in the synthesis of acrylic copolymers. nih.gov These copolymers often form the base of pressure-sensitive adhesives. The inclusion of an aromatic group-containing monomer like this compound is a key part of the formulation. nih.gov A typical composition involves copolymerizing it with other (meth)acrylic acid ester monomers, such as n-butyl acrylate or 2-ethylhexyl acrylate, and a monomer containing a crosslinking functional group, like 2-hydroxyethyl (meth)acrylate. nih.gov

The synthesis is generally carried out via solution polymerization, where the monomers are mixed in a solvent like ethyl acetate (B1210297) with a reaction initiator such as azobisisobutyronitrile (AIBN). nih.gov The aromatic monomer is typically included at a concentration of 3 to 25 parts by weight per 100 parts of the total acrylic copolymer. nih.gov The resulting polymer can then be formulated with a crosslinking agent to create the final adhesive. The naphthyl group can improve the cohesive strength and modify the surface properties of the adhesive.

Table 3: Example Formulation for an Acrylic Adhesive Copolymer

Component Type Example Compound Purpose
(Meth)acrylic Acid Ester Monomer n-Butyl acrylate, 2-Ethylhexyl (meth)acrylate nih.gov Provides flexibility and tack
Aromatic Group-Containing Monomer This compound nih.gov Enhances cohesive strength and refractive properties
Monomer with Crosslinking Group 2-Hydroxyethyl (meth)acrylate nih.gov Provides sites for subsequent crosslinking
Reaction Initiator Azobisisobutyronitrile (AIBN) nih.gov Initiates the polymerization reaction

Role as a Monomer in Polymeric Coatings and Adhesives

In the field of polymeric coatings and adhesives, the selection of monomers is critical to achieving desired performance characteristics such as adhesion, durability, and chemical resistance. While specific research data on the homopolymer of this compound is limited, its structural features suggest a significant potential. The presence of the naphthyl group can increase the glass transition temperature (Tg) of the polymer, leading to harder and more scratch-resistant coatings.

The polarity introduced by the ether linkage and the ester group can contribute to improved adhesion on various substrates. In adhesive formulations, the incorporation of monomers with aromatic groups like the naphthyl group can enhance the cohesive strength of the adhesive. It is often used as a comonomer with other acrylates to tailor the final properties of the adhesive or coating. For instance, copolymerization with softer, low-Tg monomers can balance the hardness and flexibility of the resulting polymer.

The properties of polymers derived from naphthyl-containing acrylates indicate their utility in specialty coatings where high performance is required. For example, polymers with high refractive indices are sought after for optical coatings.

Formulation Design in Coating Systems

In the design of coating formulations, this compound can be utilized to achieve specific optical and mechanical properties. The naphthyl group has a high molar refraction, which contributes to a higher refractive index in the resulting polymer. This makes it a candidate for use in optical films and coatings where light management is crucial. For example, a related polymer, poly(1-naphthyl methacrylate), has a refractive index of 1.641.

The design of a coating system often involves blending different monomers to achieve a balance of properties. The table below illustrates a hypothetical formulation design where this compound could be used to enhance specific properties of a coating.

Property Monomer Contribution Example Comonomer
Hardness/Scratch Resistance This compoundMethyl Methacrylate (B99206)
Flexibility Butyl AcrylateThis compound
Adhesion Acrylic AcidThis compound
High Refractive Index This compoundStyrene (B11656)

Three-Dimensional (3D) Printing and Stereolithography Processes

The field of additive manufacturing, particularly stereolithography (SLA) and other photopolymerization-based 3D printing technologies, relies on the development of novel photocurable resins. The ability to rapidly convert a liquid resin into a solid object with high precision is paramount.

Integration into UV-Curable Resin Systems for Additive Manufacturing

This compound is suitable for integration into UV-curable resin systems due to its acrylate functionality, which is highly reactive in free-radical photopolymerization. Patent literature has identified this compound as a liquid monomer for creating holographic optical elements, which are formed in a photopolymer. patentbuddy.compatentbuddy.com This indicates its utility in formulations that are cured using ultraviolet light to create precise, micro-structured materials.

In a typical UV-curable resin for 3D printing, the formulation consists of monomers, oligomers, a photoinitiator, and various additives to control the properties of the final printed object. The incorporation of this compound can be advantageous for producing 3D printed parts with a high refractive index, which is beneficial for optical applications such as lenses, waveguides, and other photonic devices.

A patent for producing microcapsules also lists poly(this compound) as a potential material, where the polymerization is initiated by photopolymerization. google.com This further supports its role in UV-curable systems.

Component of UV-Curable Resin Function Example
Monomer Reactive diluent, property modifierThis compound
Oligomer Backbone of the polymer networkUrethane Acrylate, Epoxy Acrylate
Photoinitiator Initiates polymerization upon UV exposureBenzoin ethers, Phenyl ketones
Additive Pigments, stabilizers, etc.Light blockers, leveling agents

Kinetic Modeling for 3D Printing Process Optimization

Optimizing the 3D printing process requires a thorough understanding of the polymerization kinetics of the resin. Kinetic modeling allows for the prediction of the curing behavior, which is essential for controlling the dimensions and mechanical properties of the printed object. The photopolymerization of acrylates proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.

Kinetic models for acrylate polymerization often need to account for diffusion-controlled reactions, especially at higher conversions when the viscosity of the system increases significantly. This is particularly relevant in 3D printing, where a rapid transition from liquid to solid is desired.

Design of Polymer Scaffolds and Matrices

In biomedical engineering, polymer scaffolds provide a temporary structure for tissue regeneration. The properties of the scaffold, such as mechanical strength, porosity, and biocompatibility, are crucial for its function. While there is no direct evidence of this compound being used in biomedical scaffolds, its properties as a monomer suggest potential avenues for research.

The incorporation of the rigid naphthyl group could be used to create polymer scaffolds with high mechanical stiffness, which may be suitable for bone tissue engineering applications. The ability to tailor the properties of the scaffold by copolymerizing this compound with other monomers, such as hydrophilic acrylates, could allow for the fine-tuning of cell-material interactions.

Furthermore, its use in photopolymerization-based 3D printing opens up the possibility of fabricating complex and customized scaffold architectures with high precision. This is a significant advantage in creating scaffolds that mimic the intricate structure of natural tissues. However, extensive biocompatibility studies would be required before it could be considered for any biomedical application.

Future Research Directions and Emerging Areas

Sustainable and Green Synthesis Routes for Naphthyloxy Acrylates

Traditional synthesis of acrylate (B77674) monomers often involves multi-step processes that may utilize harsh solvents and catalysts, generating significant waste. Future research is increasingly focused on developing sustainable and green synthesis routes that align with the principles of green chemistry, aiming to improve efficiency, reduce environmental impact, and lower costs.

Key emerging strategies include:

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases and amylases, offers a highly selective and environmentally benign alternative for esterification and transesterification reactions. rsc.orgrsc.org Research into identifying robust enzymes that can efficiently catalyze the reaction between an acrylic acid source and 2-(1-naphthyloxy)ethanol would eliminate the need for harsh acid catalysts and organic solvents, potentially allowing for synthesis in aqueous media under mild conditions. rsc.org

Phase-Transfer Catalysis (PTC): For the initial synthesis of the naphthyloxy ethanol (B145695) precursor, PTC presents an efficient method for etherification reactions. advanceseng.com This technique enhances reaction rates between immiscible reactants (e.g., an aqueous solution of sodium 1-naphthoxide and an organic phase of 2-chloroethanol), reducing the need for anhydrous solvents and enabling milder reaction conditions. acs.org Advanced PTC systems, including liquid-liquid-liquid setups, can further boost selectivity and catalyst reusability. advanceseng.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields in significantly shorter times compared to conventional heating. nih.govdigitellinc.com Applying this technology to the esterification or transesterification step for producing 2-(1-Naphthyloxy)-ethyl acrylate could drastically reduce energy consumption and reaction times, making the process more efficient. numberanalytics.com

One-Pot Synthesis: Developing a "one-pot" process where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. ntu.edu.sg A future goal would be to design a catalyzed, one-pot reaction starting from 1-naphthol (B170400) and an acrylate source to produce the final monomer. researchgate.net

Table 1: Comparison of Synthesis Routes for Naphthyloxy Acrylates

Synthesis Strategy Traditional Method (e.g., Acid Catalysis) Emerging Green Alternative
Catalyst Strong mineral acids (e.g., H₂SO₄) Enzymes (e.g., Lipase), Phase-Transfer Catalysts
Solvent Toluene, Dichloromethane (B109758) (often requires anhydrous conditions) Water, bio-based solvents (e.g., Cyrene), or solvent-free conditions
Temperature High temperatures, often requiring reflux Mild to moderate temperatures (e.g., Room temp to 80°C)
Reaction Time Several hours to days Minutes to a few hours
Byproducts/Waste Acidic waste, significant solvent waste Minimal and often biodegradable waste
Selectivity Can have side reactions High (chemo-, regio-, and enantio-selectivity with enzymes)

Novel Polymerization Control Strategies for Advanced Architectures

To fully harness the properties conferred by the naphthyl group, precise control over the polymer's molecular weight, dispersity (Đ), and architecture is essential. Conventional free-radical polymerization offers limited control, leading to materials with broad molecular weight distributions and inconsistent properties. Future research will heavily rely on controlled/living radical polymerization (CLRP) techniques to synthesize well-defined polymers of this compound. nih.gov

Promising CLRP techniques for this monomer include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of acrylate monomers using a transition-metal catalyst (typically copper-based). nih.govrsc.org Its application to this compound would enable the synthesis of polymers with predictable molecular weights and low dispersity (Đ < 1.3). advanceseng.com Furthermore, ATRP is exceptionally well-suited for creating complex architectures such as block copolymers, star polymers, and polymer brushes, which are difficult to achieve with conventional methods. rsc.orgresearchgate.net Recent advances like activators regenerated by electron transfer (ARGET) ATRP reduce the required catalyst concentration, making the process greener and the resulting polymer purer. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CLRP technique that offers excellent control over the polymerization of acrylates. It is highly tolerant of various functional groups and can be performed under a wide range of reaction conditions. researchgate.netnih.gov RAFT would allow for the synthesis of well-defined homopolymers of this compound and, critically, facilitate the creation of block copolymers with other monomers (e.g., acrylic acid, styrene) to produce amphiphilic or other functional materials. researchgate.netacs.org

Nitroxide-Mediated Polymerization (NMP): While traditionally used for styrenic monomers, newer nitroxides have expanded the scope of NMP to include acrylates. ntu.edu.sgresearchgate.net NMP offers a metal-free CLRP option, which is advantageous for applications where metal contamination is a concern, such as in electronics or biomedical fields.

The application of these techniques will enable the creation of advanced polymer architectures, such as ABA triblock copolymers where the 'A' block could be a hard polymer like polystyrene and the 'B' block is the softer poly(this compound), leading to thermoplastic elastomers with unique optical properties.

Table 2: Comparison of Controlled Polymerization Strategies for Naphthyloxy Acrylates

Technique Key Components Advantages for Naphthyloxy Acrylates Potential Architectures
ATRP Alkyl Halide Initiator, Transition Metal Catalyst (e.g., CuBr), Ligand Well-established for acrylates, good control over Mₙ and Đ, tolerant to bulky groups. Block, Gradient, Star, Graft/Brush Copolymers.
RAFT RAFT Agent (e.g., trithiocarbonate), Radical Initiator (e.g., AIBN) Metal-free, wide monomer scope, high end-group fidelity, suitable for aqueous systems. Diblock, Multiblock, Star Polymers.
NMP Alkoxyamine Initiator or Nitroxide + Initiator Metal-free, simpler formulation. Block Copolymers, Gradient Copolymers.

Integration into Hybrid Organic-Inorganic Material Systems

A significant emerging area is the creation of hybrid materials that combine the processability and functionality of poly(this compound) with the robustness, thermal stability, and unique electronic or optical properties of inorganic components. rsc.orgresearchgate.net The naphthyl group is particularly interesting in this context due to its high refractive index and potential for π-π stacking interactions.

Future research will likely focus on several classes of hybrid systems:

Silica (B1680970) (SiO₂) Nanocomposites: Incorporating silica nanoparticles into a poly(this compound) matrix can lead to materials with enhanced mechanical strength, thermal stability, and reduced thermal expansion. nih.gov The synthesis can be achieved through the sol-gel process , where a silica precursor (like tetraethoxysilane, TEOS) is co-condensed in the presence of the polymer. advanceseng.comresearchgate.net To ensure compatibility and prevent phase separation, covalent linkages can be formed by first copolymerizing the monomer with an acrylate-functionalized silane (B1218182) (e.g., 3-(trimethoxysilyl)propyl methacrylate (B99206), MAPTMS). rsc.org

Titania (TiO₂) Nanocomposites: Titanium dioxide nanoparticles are known for their high refractive index and UV-absorbing properties. Hybrid materials combining poly(this compound) with TiO₂ could lead to high-performance optical coatings, lenses, or encapsulants with a tunable refractive index and enhanced UV protection. nih.govyoutube.com The bulky naphthyl group can help ensure good dispersion of the nanoparticles. Surface modification of TiO₂ with polymer chains via "grafting from" techniques like ATRP is a promising route to create stable, transparent nanocomposites. nih.govacs.org

Polyhedral Oligomeric Silsesquioxane (POSS) Hybrids: POSS molecules are cage-like silica structures with nanometer dimensions that can be functionalized with polymerizable groups, such as an acrylate moiety. digitellinc.com Copolymerizing this compound with an acrylate-functionalized POSS monomer can create a hybrid polymer where the inorganic component is molecularly dispersed. rsc.orgrsc.org This approach can dramatically increase the glass transition temperature (Tg), thermal stability, and mechanical properties of the resulting material with minimal impact on its processability. wiley-vch.de

Table 3: Potential Organic-Inorganic Hybrid Systems and Property Enhancements

Inorganic Component Common Synthesis Method Key Property Enhancements Potential Applications
Silica (SiO₂) Nanoparticles Sol-gel co-condensation; Blending Improved mechanical strength, thermal stability, scratch resistance. Protective coatings, dental resins. acs.org
Titania (TiO₂) Nanoparticles In-situ polymerization; Blending surface-modified particles Increased refractive index, UV absorption, photocatalytic activity. High-refractive-index coatings, optical devices.
POSS Cages Copolymerization with POSS-functionalized monomers Greatly increased Tg and thermal stability, improved mechanical properties, lower flammability. acs.org High-performance thermoplastics, aerospace materials.
Polyoxometalates (POMs) Incorporation via ionic or covalent bonding Redox activity, photochromism, catalytic properties. Functional electronic materials, catalysts. nih.gov

Advanced Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. The future of polymer design lies in the integration of advanced computational modeling and machine learning to predict material properties before synthesis. nih.gov This predictive approach can accelerate the development of new materials based on this compound by screening virtual candidates and identifying promising structures for targeted experimental work. nih.govscitechdaily.com

Key computational strategies include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties of the this compound monomer and to model the reaction kinetics of its polymerization. rsc.orgresearchgate.net This method can predict reaction barriers for propagation and termination steps, providing insights into how the bulky naphthyl group influences polymerizability and helping to optimize reaction conditions for controlled polymerization techniques. ntu.edu.sg

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of polymer chains at the atomistic or coarse-grained level. advanceseng.com For poly(this compound), MD can be used to predict bulk properties such as the glass transition temperature (Tg), mechanical modulus, and thermal stability. It is particularly useful for understanding how the aromatic side chains pack and interact, which governs the material's macroscopic properties, and for simulating the interface between the polymer and inorganic nanoparticles in hybrid systems. digitellinc.com

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods and machine learning to build correlations between the chemical structure of a polymer's repeating unit and its physical properties. rsc.orgrsc.org By training a model on a database of known polymers, a QSPR model could predict the Tg, refractive index, or other key properties of poly(this compound) and its copolymers, enabling rapid virtual screening of different comonomer combinations. researchgate.netwiley-vch.de

Multiscale Modeling: This approach connects models across different length and time scales, from the quantum mechanical (DFT) to the atomistic (MD) and finally to the macroscopic (continuum mechanics). researchgate.netyoutube.com A multiscale workflow could, for instance, use DFT to parameterize an MD force field, which is then used to simulate polymer chain behavior, the results of which inform a macroscopic model of material performance.

Table 4: Computational Modeling Techniques for Predictive Design

Modeling Technique Scale Predicted Information / Properties Relevance to Poly(this compound)
Density Functional Theory (DFT) Electronic / Quantum Reaction energies, activation barriers, electronic structure, optical properties. Optimizing polymerization kinetics; understanding UV-Vis absorption due to the naphthyl group.
Molecular Dynamics (MD) Atomistic / Mesoscale Glass transition temperature (Tg), mechanical modulus, chain conformation, diffusion coefficients, interfacial energy. Predicting thermomechanical properties; simulating interactions in polymer-nanoparticle hybrids.
QSPR / Machine Learning Molecular / Macroscopic Correlation between chemical structure and bulk properties (e.g., Tg, refractive index, density). Rapidly screening potential copolymers for desired properties without synthesis. acs.orgresearchgate.net
Multiscale Modeling All Scales Links molecular structure to macroscopic performance (e.g., stress-strain behavior). Creating a comprehensive, predictive model of material behavior from monomer to final product.

Exploration of New Functionalization Strategies for Enhanced Performance

While the inherent properties of poly(this compound) are valuable, its performance and applicability can be significantly expanded through chemical modification. Post-polymerization modification (PPM) is a powerful strategy that uses a pre-made polymer backbone and introduces new functional groups, allowing for the creation of a wide range of materials from a single parent polymer. numberanalytics.comntu.edu.sg

Future research will focus on versatile and efficient functionalization reactions:

"Click" Chemistry: This class of reactions, known for being highly efficient, selective, and tolerant of various functional groups, is ideal for PPM. numberanalytics.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): If the monomer is first copolymerized with a small amount of an azide- or alkyne-containing acrylate, the resulting polymer can be readily functionalized with a wide variety of molecules (e.g., fluorescent dyes, biomolecules, cross-linkers) bearing the complementary group. wiley-vch.de

Thiol-Ene/Thiol-Yne Reactions: These photo- or radical-initiated reactions are extremely efficient for modifying polymers containing alkene or alkyne groups. rsc.orgrsc.org A copolymer containing glycidyl (B131873) methacrylate could be ring-opened to create a diol, which is then esterified with an ene-containing acid, providing a handle for thiol-ene modification. ntu.edu.sg This allows for solvent-free, spatially controlled functionalization. researchgate.net

Side-Chain Ester Modification: The acrylate ester group itself is a versatile handle for modification.

Hydrolysis and Re-functionalization: Partial or complete hydrolysis of the ester groups to carboxylic acids can transform the polymer's solubility and provide sites for further reactions. nih.gov These new acid groups can then be converted to amides by reacting with various primary or secondary amines, introducing new functionalities and potentially increasing the polymer's thermal stability. nih.gov

Transesterification/Amidation: Direct reaction of the ester side-chains with high-boiling-point alcohols or specific amines under catalytic conditions can replace the 2-(1-naphthyloxy)ethyl group with other functional moieties. rsc.orgdigitellinc.com

Naphthyl Ring Functionalization: The aromatic naphthyl ring is another site for potential modification. Electrophilic aromatic substitution reactions, such as sulfonation or controlled nitration, could be explored to alter the polymer's properties. researchgate.net For example, sulfonation would introduce ionic groups, dramatically changing the polymer's solubility and making it a candidate for ion-exchange membranes or polyelectrolytes. researchgate.net Recent advances in C-H functionalization could also provide pathways to add new groups directly to the aromatic ring under mild conditions. rsc.org

Table 5: Potential Functionalization Strategies for Poly(this compound)

Functionalization Strategy Target Site Reagents & Conditions Potential New Functionality / Property
Click Chemistry (CuAAC) Co-monomer unit Azide/alkyne comonomer; Cu(I) catalyst Attachment of biomolecules, dyes, cross-linkers.
Thiol-Ene Reaction Co-monomer unit Thiol-functional molecules, photoinitiator/UV light Hydrophilicity, biocompatibility, network formation.
Ester Hydrolysis Acrylate side chain Base or acid catalyst (e.g., NaOH, HCl) Carboxylic acid groups, pH-responsiveness, water solubility.
Amidation Acrylate side chain Primary/secondary amines, catalyst (e.g., TBD) Amide groups, increased Tg, altered solubility, H-bonding.
Sulfonation Naphthyl side chain Concentrated sulfuric acid or other sulfonating agents Sulfonic acid groups, ion-exchange capacity, hydrophilicity.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-(1-Naphthyloxy)-ethyl acrylate?

A widely used method involves nucleophilic substitution of 1-naphthol derivatives with acrylate-containing electrophiles. For example, 1-naphthol can react with ethyl acrylate derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. The reaction typically forms the oxyanion intermediate, followed by alkylation with propargyl bromide or analogous reagents . Purification often involves extraction with ethyl acetate and solvent removal under reduced pressure.

Basic: How is this compound characterized structurally and functionally?

Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm ester and naphthyl group connectivity.
  • Mass spectrometry (HRMS or LC-MS) to verify molecular weight and fragmentation patterns.
  • Chromatographic purity analysis (HPLC/GC) with standards like 2-naphthoxy acetic acid for comparative validation .
  • Thermal analysis (DSC/TGA) to assess melting points and decomposition behavior, as seen in related naphthyl esters (e.g., mp 193–198°C for 1-naphthoxyacetic acid) .

Advanced: What experimental parameters influence the polymerization efficiency of this compound?

Polymerization efficiency depends on:

  • Monomer purity : Impurities like residual naphthol or solvents (e.g., DMF) can inhibit radical initiation. Pre-purification via column chromatography is recommended .
  • Reaction conditions : Temperature (60–80°C for thermal initiation) and radical initiators (e.g., AIBN) are critical. For example, acrylate monomers with phosphoric acid moieties exhibit polymerization enthalpies of −29 to −53 kJ·mol⁻¹, correlating with bond strength outcomes .
  • Solvent selection : Non-polar solvents (e.g., toluene) reduce chain-transfer reactions compared to polar media.

Advanced: How do structural modifications (e.g., substituents on the naphthyl group) alter the reactivity of this compound?

  • Electron-donating groups (e.g., methoxy) on the naphthyl ring enhance electrophilic substitution rates in subsequent reactions, as seen in derivatives like 4,7,8-trimethoxy-5-(phenylmethoxy)-naphthalenecarboxylic acid ethyl ester .
  • Steric hindrance : Bulky substituents (e.g., biphenylyloxy) reduce polymerization rates but improve thermal stability, as observed in 2-(2-biphenylyloxy)ethyl acrylate derivatives .
  • Comparative studies with fluorinated acrylates (e.g., ethyl 2-fluoroacrylate) highlight trade-offs between hydrophobicity and reactivity in copolymer systems .

Basic: What are the solubility and stability considerations for handling this compound?

  • Solubility : Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate. Limited solubility in water (<0.1 g/L at 25°C) due to the hydrophobic naphthyl group .
  • Stability : Store under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or radical polymerization. Stabilizers like MEHQ (50–100 ppm) are often added to inhibit premature polymerization .

Advanced: How can conflicting data on reaction yields be resolved in its synthesis?

Yield discrepancies often arise from:

  • Reagent stoichiometry : Excess acrylate derivatives (1.5–2.0 eq) may improve yields but require careful post-reaction purification .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can mitigate side reactions in esterification steps, as demonstrated in analogous naphthoyl chloride syntheses .
  • Statistical tools (e.g., DOE) can optimize parameters like temperature and reaction time while minimizing batch-to-batch variability.

Advanced: What mechanistic insights exist for its participation in radical copolymerization?

  • Radical propagation : The acrylate group undergoes rapid addition to propagating chains, with rate constants (kₚ) influenced by the naphthyl group’s electron-withdrawing effect.
  • Crosslinking behavior : When copolymerized with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate), the naphthyl moiety enhances mechanical strength but reduces swelling ratios, as observed in hydrogel studies .
  • Degradation pathways : Accelerated aging studies (e.g., UV exposure) reveal chain scission at the ester linkage, necessitating stabilizers for long-term applications .

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